molecular formula C23H32N2O3 B12895826 Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-43-6

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12895826
CAS No.: 112270-43-6
M. Wt: 384.5 g/mol
InChI Key: KLHDQXLZRZRIFP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of copper(I) catalysis for the regioselective synthesis of isoxazole hybrids .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce various functional groups .

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxadiazoles, which have significant biological and chemical properties .

Scientific Research Applications

Isoxazole derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds exhibit antiproliferative activity by inducing apoptosis in cancer cells. This is achieved through the inhibition of specific kinases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Isoxazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and benzopyran-4-ones:

List of Similar Compounds

  • 1,3,4-Oxadiazole
  • Benzopyran-4-one
  • Isoxazoline

Conclusion

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse biological activities make it a valuable subject of study in medicinal chemistry, biology, and industry.

Properties

CAS No.

112270-43-6

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-5-[7-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m1/s1

InChI Key

KLHDQXLZRZRIFP-JOCHJYFZSA-N

Isomeric SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.